molecular formula C20H27FN4O2 B2618635 1-(2-fluorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine CAS No. 1014091-68-9

1-(2-fluorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine

Cat. No.: B2618635
CAS No.: 1014091-68-9
M. Wt: 374.46
InChI Key: BRMONPCTXJSRFK-UHFFFAOYSA-N
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Description

The chemical compound 1-(2-fluorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine is a synthetic intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its structure, incorporating both a fluorophenyl-pyrazole core and a piperazine moiety, is frequently explored in the development of novel antimicrobial agents . Fluorinated pyrazole derivatives are extensively investigated for their broad-spectrum biological activities, which include potential anti-cancer properties , particularly in targeting specific receptors like the human estrogen receptor alpha (ERα) as demonstrated in molecular docking studies . Furthermore, the piperazine functional group is a common pharmacophore found in molecules designed as enzyme inhibitors , such as stearoyl-CoA desaturase (SCD) inhibitors, highlighting its relevance in therapeutic areas like metabolic diseases . The strategic incorporation of a fluorine atom is known to enhance metabolic stability and influence the binding affinity of the molecule to biological targets . This makes 1-(2-fluorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine a valuable chemical tool for researchers engaged in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the discovery of new bioactive molecules across multiple disease domains.

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(3-propoxy-1-propylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN4O2/c1-3-9-25-15-16(19(22-25)27-14-4-2)20(26)24-12-10-23(11-13-24)18-8-6-5-7-17(18)21/h5-8,15H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMONPCTXJSRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-fluorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(2-fluorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine is C20H27FN4O2C_{20}H_{27}FN_{4}O_{2} with a molecular weight of 374.46 g/mol. The compound features a piperazine ring substituted with a fluorophenyl group and a propoxy group attached to a pyrazole moiety.

PropertyValue
Molecular FormulaC20H27FN4O2
Molecular Weight374.46 g/mol
Purity≥95%

Biological Activity Overview

Pyrazole derivatives, including the compound in focus, exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and antimicrobial effects. The following sections detail specific activities observed in various studies.

Anti-Cancer Activity

Research has shown that pyrazole derivatives can inhibit the growth of cancer cells. For instance, compounds similar to 1-(2-fluorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine have been evaluated for their effects on A549 lung cancer cells. Studies indicated that certain pyrazole derivatives induced apoptosis and inhibited cell proliferation with IC50 values ranging from 0.04 μM to 0.213 mM for related compounds .

Anti-Inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. Pyrazole derivatives have demonstrated significant inhibitory activity against pro-inflammatory cytokines like TNF-α and IL-6. For example, some derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM .

Antimicrobial Properties

In vitro studies have reported that pyrazole derivatives exhibit antimicrobial activity against various bacterial strains and fungi. Compounds similar to the one under investigation have shown promising results against E. coli and Aspergillus niger, suggesting potential applications in treating infections .

The biological activity of 1-(2-fluorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a critical mechanism for their anti-cancer properties.
  • Modulation of Cytokine Production : By inhibiting inflammatory cytokines, these compounds can reduce inflammation and associated symptoms.

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives similar to the compound :

  • Study on A549 Cells : A series of pyrazole derivatives were tested for their cytotoxic effects on A549 lung cancer cells, revealing that certain compounds significantly inhibited cell growth and induced apoptosis.
  • Anti-inflammatory Study : Research involving the synthesis of novel pyrazoles showed promising anti-inflammatory effects, with some compounds exhibiting higher efficacy than standard treatments like dexamethasone.

Scientific Research Applications

Structural Formula

Molecular Formula C16H20FN3O2\text{Molecular Formula }C_{16}H_{20}FN_3O_2Molecular Weight 305.35 g mol\text{Molecular Weight }305.35\text{ g mol}

Case Studies

Case Study 1: Anti-inflammatory Efficacy

A study conducted using a carrageenan-induced rat paw edema model demonstrated that several pyrazole derivatives exhibited significant reductions in edema compared to control groups. This suggests that 1-(2-fluorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine could be a candidate for further development as an anti-inflammatory drug .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of pyrazole derivatives was evaluated against multiple pathogens. The results indicated that the compound showed notable inhibition against E. coli and Bacillus subtilis, highlighting its potential role as an antimicrobial agent.

Summary Table of Biological Activities

Activity Type Description References
Anti-inflammatoryInhibits COX enzymes; reduces cytokines TNF-α and IL-6
AntimicrobialEffective against Staphylococcus aureus and Pseudomonas aeruginosa
AntitumorPotential to modulate cancer cell proliferation pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with fluorinated aryl groups and heterocyclic substituents are widely explored in medicinal chemistry. Below is a detailed comparison with structurally analogous compounds:

Structural and Functional Group Analysis

Compound Name Key Substituents Functional Features References
1-(2-Fluorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine 2-Fluorophenyl, 3-propoxy-1-propyl-pyrazole carbonyl Combines fluorinated aromaticity with a lipophilic pyrazole-propoxy chain
1-(4-Fluorophenyl)-4-{[1-(4-fluorophenyl)-1H-triazol-4-yl]methyl}piperazine 4-Fluorophenyl, triazole-methyl Dual fluorophenyl groups; triazole enhances π-π stacking and metabolic stability
Ethyl 4-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate Ethyl carboxylate, 2-fluorobenzamido-pyrazole Carboxylate improves solubility; benzamido-pyrazole adds steric bulk
1-(2-Fluorophenyl)-4-[3-(2-thienyl)acryloyl]piperazine 2-Fluorophenyl, thienyl-acryloyl Acryloyl-thienyl group introduces conjugated π-system for target interaction
3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl methanesulphonate 2-Fluorophenyl, propyl-methanesulphonate Sulphonate enhances hydrophilicity; propyl chain modulates membrane permeability

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 3-propoxy-1-propyl-pyrazole substituent in the target compound increases lipophilicity (clogP ~3.5–4.0) compared to analogues with polar groups like methanesulphonate (clogP ~2.0) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Binding Affinity: Fluorinated arylpiperazines often target serotonin (5-HT1A) and dopamine receptors. The pyrazole carbonyl group in the target compound may mimic endogenous ligands, similar to triazole-containing derivatives (e.g., compound in ) .
  • Metabolic Stability : The propoxy-propyl chain in the target compound is less prone to oxidative metabolism compared to alkyl chains in analogues like 1-(2-fluorobenzyl)piperazine triazoles .

Q & A

Q. Table 1: Key Synthesis Parameters

StepReagents/ConditionsSolventTimePurificationYield
1Propargyl bromide, K₂CO₃DMF6–7 hColumn chromatography (1:8 EA:Hex)~60–70%
2CuSO₄·5H₂O, sodium ascorbateH₂O:DCM2 hColumn chromatography (1:8 EA:Hex)~50–65%

What spectroscopic techniques validate the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.00–7.32 ppm, piperazine CH₂ signals at δ 2.41–3.81 ppm) .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 365.3 for related derivatives) .
  • Elemental Analysis : Ensure purity (>95%) by matching calculated vs. observed C/H/N ratios .

What preliminary biological activities are reported for similar piperazine derivatives?

Methodological Answer:

  • Anticancer Activity : Piperazine-triazole derivatives show cytotoxicity against cancer cell lines (e.g., MDA-MB-231) via apoptosis induction .
  • Local Anesthetic Activity : Modified piperazines exhibit low toxicity but reduced efficacy due to β-cyclodextrin inclusion complexes .
  • Antimicrobial Effects : Analogues with trifluoromethyl groups demonstrate moderate activity against Gram-positive bacteria .

Advanced Research Questions

How do structural modifications influence pharmacological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups at the 4-position enhance tyrosine kinase inhibition by increasing binding affinity to ATP pockets .
  • Substituent Position : 3-Trifluoromethylphenyl derivatives show antiarrhythmic activity, while 4-cyano variants improve DPP-IV inhibitory potency .
  • Side Chain Effects : Propoxy groups (vs. methoxy) enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .

Q. Table 2: Structure-Activity Relationship (SAR) Trends

ModificationBiological EffectMechanismReference
2-FluorophenylAnticancerStabilizes π-π stacking in kinase domains
3-PropoxyEnhanced solubilityReduces crystallinity
TrifluoromethylAntimicrobialDisrupts bacterial membrane integrity

How can contradictory data on toxicity vs. activity be resolved?

Methodological Answer:

  • Beta-Cyclodextrin Inclusion : Reduces toxicity (e.g., LD₅₀ > 500 mg/kg) but decreases anesthetic activity by limiting membrane interaction .
  • Dose Optimization : Lower concentrations (≤5 μM) of lipophilic derivatives mitigate hepatotoxicity while retaining radioprotective effects .
  • Metabolic Profiling : Monitor nitrosamine formation (potential carcinogen) under gastric conditions using HPLC-MS .

What computational methods predict binding modes and metabolic stability?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with DPP-IV (PDB: 1NU8) or tyrosine kinases (PDB: 2SRC). Focus on hydrogen bonding with Glu205/206 and hydrophobic packing with fluorophenyl groups .
  • ADME/T Prediction : SwissADME calculates logP (~3.5) and CNS permeability (BOILED-Egg model). High GI absorption but moderate CYP3A4 metabolism .
  • DFT Studies : Analyze charge distribution to optimize electron-deficient regions for target engagement .

Safety and Regulatory Considerations

What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye irritation (Category 2A hazard) .
  • Ventilation : Perform reactions in fume hoods due to volatile byproducts (e.g., CO, NOx) under high temperatures .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to avoid environmental persistence .

Q. Table 3: Safety Guidelines

HazardPrecautionEmergency Response
Skin irritationImmediate washing with soap/waterApply 1% hydrocortisone cream
Inhalation riskUse NIOSH-approved respiratorsAdminister oxygen if respiratory distress occurs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.